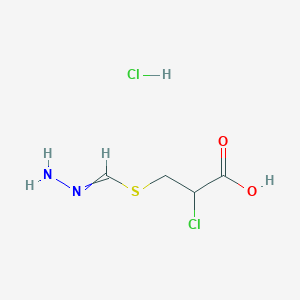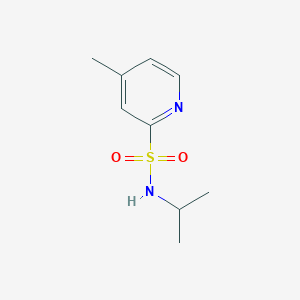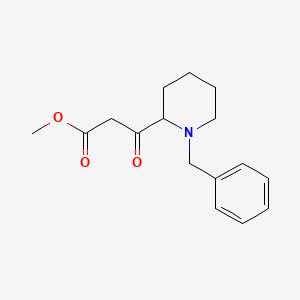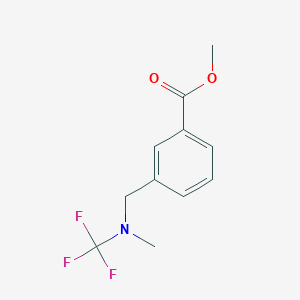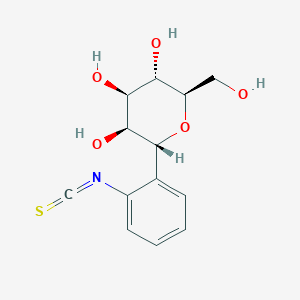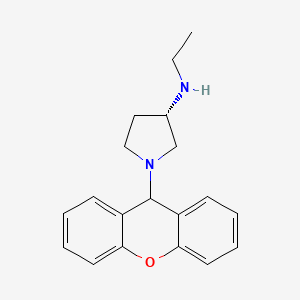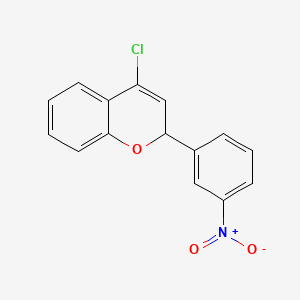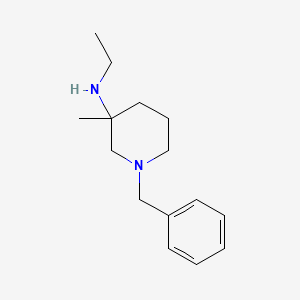
3,4-Dimethyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2,5-dihydrofuran is an organic compound with the molecular formula C₆H₁₀O. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of dimethallyl ether with a suitable catalyst can yield this compound . Another method involves the use of 2-methyl-2-propyl-1,3-dioxolane as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like vanadium(V) oxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds like 5-alkoxy-2(5H)-furanones and β-formylacrylic acid .
Scientific Research Applications
3,4-Dimethyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. .
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets
Industry: This compound is used in the production of fragrances and flavor compounds due to its pleasant aroma
Mechanism of Action
The mechanism by which 3,4-Dimethyl-2,5-dihydrofuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its caramel-like aroma, this compound is used in the food industry as a flavoring agent.
2,5-Dimethylfuran: Another furan derivative, it is used as a biofuel due to its high energy density.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: This compound is also used in the food industry for its sweet aroma.
Uniqueness
3,4-Dimethyl-2,5-dihydrofuran stands out due to its specific chemical structure, which imparts unique reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry .
Properties
CAS No. |
53720-72-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydrofuran |
InChI |
InChI=1S/C6H10O/c1-5-3-7-4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
MWXJLTQABGVNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



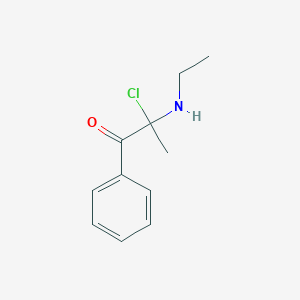
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)


